molecular formula C13H12BBrO3 B578023 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID CAS No. 1256355-21-1

3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID

Cat. No.: B578023
CAS No.: 1256355-21-1
M. Wt: 306.95
InChI Key: UQDMDMCDCBLNPN-UHFFFAOYSA-N
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Description

3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxy group and a bromine atom

Mechanism of Action

Target of Action

The primary target of 3-(Benzyloxy)-5-Bromophenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound, as an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can significantly affect downstream biochemical processes .

Pharmacokinetics

Its use in suzuki-miyaura coupling reactions suggests that it has a high reactivity and can readily participate in biochemical reactions .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be affected by factors such as temperature, pH, and the presence of other chemical groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID typically involves the bromination of (3-(Benzyloxy)phenyl)boronic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Boronic esters, alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

  • (3-(Benzyloxy)phenyl)boronic acid
  • (3-(Benzyloxy)-4-bromophenyl)boronic acid
  • (3-(Benzyloxy)-2-bromophenyl)boronic acid

Uniqueness: 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the benzyloxy and bromine substituents allows for versatile applications in synthesis and material science .

Properties

IUPAC Name

(3-bromo-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BBrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDMDMCDCBLNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681731
Record name [3-(Benzyloxy)-5-bromophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-21-1
Record name Boronic acid, B-[3-bromo-5-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-bromophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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